molecular formula C7H12N4OS2 B7807941 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide

Cat. No.: B7807941
M. Wt: 232.3 g/mol
InChI Key: UEGNYNXSMIUYJR-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which imparts them with unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide typically involves the following steps:

  • Preparation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of an alkali.

  • Formation of the Acetamide Derivative: The intermediate is then reacted with propylamine and chloroacetyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient formation of the desired compound. The process involves the use of large reactors, controlled temperature, and continuous monitoring to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted derivatives at the sulfur or nitrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of thiadiazole derivatives has been explored in various studies. They have shown potential as enzyme inhibitors, which can be useful in the development of new drugs.

Medicine: Thiadiazole derivatives, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide, have been investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, diabetes, and bacterial infections.

Industry: In the agricultural industry, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of pests and weeds.

Mechanism of Action

The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The exact mechanism may vary depending on the biological system and the specific target involved.

Comparison with Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol: A closely related compound that serves as an intermediate in the synthesis of the target compound.

  • N-Propylacetamide derivatives: Other acetamide derivatives with different substituents on the nitrogen atom.

Uniqueness: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and biological activity set it apart from other thiadiazole derivatives.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS2/c1-2-3-9-5(12)4-13-7-11-10-6(8)14-7/h2-4H2,1H3,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGNYNXSMIUYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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